5-ethyl-4-(methoxymethoxy)-2,3-dihydro-1H-indene
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Overview
Description
5-ethyl-4-(methoxymethoxy)-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of an ethyl group at the 5-position and a methoxymethoxy group at the 4-position of the indene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4-(methoxymethoxy)-2,3-dihydro-1H-indene can be achieved through several synthetic routes. One common method involves the alkylation of 4-(methoxymethoxy)-2,3-dihydro-1H-indene with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can significantly enhance the efficiency of the synthesis process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-4-(methoxymethoxy)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol, sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indenes with various functional groups.
Scientific Research Applications
5-ethyl-4-(methoxymethoxy)-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-ethyl-4-(methoxymethoxy)-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(methoxymethoxy)-2,3-dihydro-1H-indene
- 5-ethyl-2,3-dihydro-1H-indene
- 4-methoxy-2,3-dihydro-1H-indene
Uniqueness
5-ethyl-4-(methoxymethoxy)-2,3-dihydro-1H-indene is unique due to the presence of both an ethyl group and a methoxymethoxy group on the indene structure. This combination of substituents imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.
Properties
CAS No. |
502142-39-4 |
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Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
5-ethyl-4-(methoxymethoxy)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C13H18O2/c1-3-10-7-8-11-5-4-6-12(11)13(10)15-9-14-2/h7-8H,3-6,9H2,1-2H3 |
InChI Key |
SMYZXPRTHPAZRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(CCC2)C=C1)OCOC |
Origin of Product |
United States |
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